molecular formula C18H13BrN2O2 B2452919 2-bromo-N-(4-phenoxyphenyl)pyridine-3-carboxamide CAS No. 1203043-59-7

2-bromo-N-(4-phenoxyphenyl)pyridine-3-carboxamide

Cat. No. B2452919
M. Wt: 369.218
InChI Key: NMSVZALIQWWFKN-UHFFFAOYSA-N
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Description

“2-bromo-N-(4-phenoxyphenyl)pyridine-3-carboxamide” is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives .


Synthesis Analysis

The synthesis of “2-bromo-N-(4-phenoxyphenyl)pyridine-3-carboxamide” involves several steps. One common method involves the use of 3-amino-thiophene-2-carboxylate derivatives as the reaction substrate . The reaction of these compounds with isocyanates leads to the formation of ureido intermediates . Subsequent base-promoted cyclization of the intermediates yields the target thienopyrimidines .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-phenoxyphenyl)pyridine-3-carboxamide” can be determined using various spectroscopic techniques. Fourier transform infrared, Fourier transform Raman, and UV–visible spectra can be used to determine structure parameters in the ground state . Quantum chemical calculations can also be made to determine structure parameters, barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .


Chemical Reactions Analysis

The chemical reactions involving “2-bromo-N-(4-phenoxyphenyl)pyridine-3-carboxamide” are diverse. For instance, it can undergo free radical reactions with N-bromosuccinimide (NBS) to form succinimide . It can also participate in Suzuki cross-coupling reactions with arylboronic acids to produce novel pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(4-phenoxyphenyl)pyridine-3-carboxamide” can be determined using various experimental and theoretical methods. For instance, its molecular weight, chemical formula, and structure parameters can be determined . Its vibrational properties can be studied using Fourier transform infrared and Fourier transform Raman spectroscopy .

Future Directions

The future directions for the study of “2-bromo-N-(4-phenoxyphenyl)pyridine-3-carboxamide” could involve further exploration of its synthesis, structure, and reactivity. For instance, new synthetic strategies could be developed to improve the yield and selectivity of its synthesis . Additionally, its structure could be studied in more detail using advanced spectroscopic and computational techniques . Finally, its reactivity could be explored in various chemical reactions to expand its utility in organic synthesis .

properties

IUPAC Name

2-bromo-N-(4-phenoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-17-16(7-4-12-20-17)18(22)21-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSVZALIQWWFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-phenoxyphenyl)pyridine-3-carboxamide

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